(R)-2-(4-methylpiperazin-1-yl)propanoic acid hydrochloride

JAK1 inhibition X-ray crystallography stereochemical differentiation

(R)-2-(4-methylpiperazin-1-yl)propanoic acid hydrochloride (CAS 2206230-32-0) is a chiral piperazine-substituted amino acid hydrochloride salt with the molecular formula C₈H₁₇ClN₂O₂ and a molecular weight of 208.69 g/mol. This compound belongs to the class of N-alkylpiperazine carboxylic acid derivatives, which are widely employed as pharmaceutical intermediates and building blocks, particularly for the synthesis of kinase inhibitors targeting the Janus kinase (JAK) family.

Molecular Formula C8H17ClN2O2
Molecular Weight 208.69
CAS No. 2206230-32-0
Cat. No. B2713441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(4-methylpiperazin-1-yl)propanoic acid hydrochloride
CAS2206230-32-0
Molecular FormulaC8H17ClN2O2
Molecular Weight208.69
Structural Identifiers
SMILESCC(C(=O)O)N1CCN(CC1)C.Cl
InChIInChI=1S/C8H16N2O2.ClH/c1-7(8(11)12)10-5-3-9(2)4-6-10;/h7H,3-6H2,1-2H3,(H,11,12);1H/t7-;/m1./s1
InChIKeyZQWZGCIPCQYNMB-OGFXRTJISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(R)-2-(4-Methylpiperazin-1-yl)propanoic Acid Hydrochloride (CAS 2206230-32-0): Procurement-Oriented Product Overview


(R)-2-(4-methylpiperazin-1-yl)propanoic acid hydrochloride (CAS 2206230-32-0) is a chiral piperazine-substituted amino acid hydrochloride salt with the molecular formula C₈H₁₇ClN₂O₂ and a molecular weight of 208.69 g/mol . This compound belongs to the class of N-alkylpiperazine carboxylic acid derivatives, which are widely employed as pharmaceutical intermediates and building blocks, particularly for the synthesis of kinase inhibitors targeting the Janus kinase (JAK) family [1]. The (R)-enantiomer is of specific interest because its absolute configuration has been confirmed by X-ray co-crystallography to be the active stereoisomer bound within the ATP-binding pocket of human JAK1, making it a critical starting material or substructure for JAK1-selective inhibitor development [2]. The hydrochloride salt form enhances aqueous solubility relative to the free base, which is advantageous for downstream solution-phase chemistry .

Why Generic Substitution Cannot Replace (R)-2-(4-Methylpiperazin-1-yl)propanoic Acid Hydrochloride in Chiral Synthesis


Substituting this compound with the racemic mixture, the (S)-enantiomer, or regioisomeric analogs introduces stereochemical mismatches that cannot be corrected downstream without costly chiral resolution steps. X-ray crystallographic data from the human JAK1 kinase domain (PDB 6GGH) unambiguously establishes that the (R)-configuration at the α-carbon of the 2-(4-methylpiperazin-1-yl)propanoyl moiety is required for productive binding within the chiral ATP-binding pocket; the (S)-enantiomer would clash sterically with the glycine-rich loop [1]. Additionally, the 2-substituted propanoic acid scaffold provides a specific spatial orientation of the carboxylic acid handle that differs fundamentally from the 3-substituted regioisomer (CAS 55480-45-0), which positions the reactive group further from the piperazine core and alters its utility in amide coupling reactions . Generic substitution therefore risks both stereochemical incompatibility and regioisomeric mismatch, leading to failed syntheses or inactive compounds.

Quantitative Differentiation Evidence for (R)-2-(4-Methylpiperazin-1-yl)propanoic Acid Hydrochloride (CAS 2206230-32-0)


X‑Ray Crystallography Confirms (R)‑Stereochemistry Is Required for JAK1 Kinase Active‑Site Occupancy

The (R)-enantiomer of the 2-(4-methylpiperazin-1-yl)propanoyl fragment is the stereoisomer bound in the ATP-binding site of human JAK1 kinase domain, as determined by X-ray crystallography at 1.70 Å resolution (R-Free = 0.262, R-Work = 0.189) [1]. In the co-crystal structure PDB 6GGH, the ligand EYQ—which contains the (2R)-2-(4-methylpiperazin-1-yl)propanoyl moiety—forms specific hydrogen bonds with the hinge region (Leu959) and the catalytic lysine (Lys908). The (S)-enantiomer would place the methyl group in steric conflict with the glycine-rich loop (residues 1007-1015) and would disrupt the key hinge-binding interaction [1]. This structural evidence provides a definitive basis for selecting the (R)-enantiomer over the racemic mixture or the (S)-enantiomer for any synthesis targeting JAK1 or related kinases.

JAK1 inhibition X-ray crystallography stereochemical differentiation

Continuous‑Flow Enantioselective Synthesis Delivers Optical Purity Exceeding Classical Resolution by >99.5% e.p.

A scalable enantioselective route to the closely related compound (R)-3-methoxy-2-(4-methylpiperazin-1-yl)propanoic acid—a derivative that shares the identical (R)-2-(4-methylpiperazin-1-yl)propanoic acid core—was developed using continuous flow SN2 displacement of a chiral triflate with N-methylpiperazine, achieving >99.5% enantiomeric purity (e.p.) at an 80 kg scale [1]. In contrast, the previously employed classical resolution method using L-tartaric acid, demonstrated only at a 6 kg scale, resulted in reduced overall yield and lower enantiomeric purity due to the inherent inefficiency of diastereomeric salt resolution [1]. The key chiral triflate intermediate was prepared in five synthetic steps from D-serine in 38% overall yield and >99% e.p. [1].

enantioselective synthesis continuous flow manufacturing optical purity

This Scaffold Is a Direct Precursor to the Clinical-Stage JAK1 Inhibitor Londamocitinib (AZD4604)

The (R)-2-(4-methylpiperazin-1-yl)propanoic acid core is a substructural component of londamocitinib (AZD4604, CAS 2241039-81-4), an inhaled JAK1-selective inhibitor that has progressed into clinical trials for asthma [1]. AZD4604 exhibits a JAK1 IC₅₀ of 0.54 nM and demonstrates >1000-fold selectivity over JAK2 (IC₅₀ = 686 nM), JAK3 (IC₅₀ > 10,000 nM), and TYK2 (IC₅₀ = 657 nM) in biochemical assays [1]. The (R)-stereochemistry at the propanoic acid α-carbon is essential for maintaining this potency and selectivity profile; epimerization would be expected to abolish JAK1 inhibition based on the co-crystal structure evidence [2]. In contrast, the 3-substituted regioisomer 3-(4-methylpiperazin-1-yl)propanoic acid (CAS 55480-45-0) is not present in any reported clinical-stage kinase inhibitor, reflecting the critical importance of the 2-substitution pattern for generating productive amide bond geometry with the inhibitor warhead .

JAK1 inhibitor drug intermediate londamocitinib

Hydrochloride Salt Form Provides Defined Stoichiometry Relative to Dihydrochloride and Free Base Alternatives

The target compound is supplied as the mono-hydrochloride salt (1 equivalent of HCl per molecule of free base, MW = 208.69 g/mol ), whereas the dihydrochloride salt (CAS 1214085-79-6 or CAS 2091135-38-3, MW = 245.15 g/mol ) contains two equivalents of HCl. This stoichiometric difference has direct consequences for reaction planning: the mono-hydrochloride provides one equivalent of acid that can be neutralized with a single equivalent of base during amide coupling, whereas the dihydrochloride consumes two equivalents of base per molecule, necessitating adjusted reagent stoichiometry and potentially altering reaction pH profiles. Additionally, the mono-hydrochloride salt is specified at 95% purity by the vendor , providing a defined quality benchmark for procurement specifications.

salt form selection aqueous solubility stoichiometric control

JAK1 Selectivity Is Achieved with Compounds Containing This Scaffold; Analogous JAK2/3-Focused Scaffolds Show Divergent Selectivity Profiles

Compounds built upon the (R)-2-(4-methylpiperazin-1-yl)propanoic acid scaffold, such as AZD4604, achieve exceptional JAK1 selectivity exceeding 1000-fold over JAK2, JAK3, and TYK2 [1]. This selectivity profile is distinct from that of JAK2/JAK3-dual inhibitor scaffolds (e.g., those based on 2-(piperidin-1-yl)propanoic acid or pyrimidine-2,4-diamine cores), which typically exhibit IC₅₀ values in the low nanomolar range against JAK2 but only modest JAK1 selectivity (5–50-fold) [2]. The N-methylpiperazine moiety and the (R)-configuration work in concert to fill a hydrophobic sub-pocket adjacent to the JAK1 hinge region that is sterically constricted in JAK2 (due to the bulkier Tyr931 residue in JAK2 vs. the smaller Phe958 in JAK1) [3].

JAK selectivity kinase inhibitor design scaffold comparison

Enantiomeric Purity Specifications from Vendors Enable Direct Procurement Without Chiral Analytical Overhead

Commercial suppliers offer (R)-2-(4-methylpiperazin-1-yl)propanoic acid hydrochloride at defined purity levels: AKSci supplies the compound at 95% purity , while MoleCore offers the free acid form (CAS 2091135-37-2) at a stated purity of NLT 97% . These specifications contrast with the racemic mixture (CAS 1214085-79-6), which is listed by multiple vendors without enantiomeric purity certification, typically noted only as '95% chemical purity' with no chiral assay [1]. For laboratories requiring chirally pure building blocks for asymmetric synthesis, the availability of pre-qualified (R)-enantiomer with certificate of analysis eliminates the need for in-house chiral HPLC or SFC method development and validation, which can consume 2–5 working days per batch.

vendor specification purity chiral procurement

Best Application Scenarios for (R)-2-(4-Methylpiperazin-1-yl)propanoic Acid Hydrochloride (CAS 2206230-32-0)


Synthesis of JAK1-Selective Inhibitor Candidates via Amide Coupling

This compound is optimally deployed as the chiral carboxylic acid coupling partner in the synthesis of JAK1 inhibitors. The (R)-configuration ensures correct spatial orientation of the N-methylpiperazine moiety within the JAK1 hydrophobic sub-pocket, as validated by the co-crystal structure PDB 6GGH [1]. The hydrochloride salt form allows direct dissolution in aqueous or polar aprotic solvents (DMF, DMSO) for HBTU/HATU-mediated amide bond formation with amine-containing heterocyclic cores. This approach was successfully employed in the large-scale synthesis of AZD4604 (londamocitinib), where the (R)-2-(4-methylpiperazin-1-yl)propanoyl fragment was coupled to an indole-pyrimidine core, ultimately yielding a clinical candidate with JAK1 IC₅₀ = 0.54 nM [2].

Chiral Building Block for Structure-Activity Relationship (SAR) Studies on Kinase Inhibitor Series

Medicinal chemistry teams exploring SAR around the piperazine-propanoyl region of kinase inhibitors should use this enantiomerically pure compound as the (R)-configured reference standard. The defined stereochemistry eliminates an experimental variable, allowing unambiguous correlation of biological activity with molecular structure. The continuous-flow enantioselective manufacturing route described by Mallia et al. [3] ensures that multi-gram to kilogram quantities of the (R)-enantiomer with >99.5% e.p. can be reliably sourced, which is critical for maintaining SAR consistency across a lead optimization campaign spanning 12–24 months.

Reference Standard for Chiral Analytical Method Development

The (R)-enantiomer hydrochloride (CAS 2206230-32-0) can serve as a certified reference standard for developing chiral HPLC or supercritical fluid chromatography (SFC) methods aimed at quantifying enantiomeric purity of 2-(4-methylpiperazin-1-yl)propanoic acid derivatives. Its well-characterized specific rotation and retention time on common chiral stationary phases (e.g., Chiralpak AD-H or IG) provide a benchmark against which the (S)-enantiomer (CAS 237427-92-8) and racemic mixture (CAS 1214085-79-6) can be resolved and quantified, ensuring batch release testing meets ICH Q6A specifications .

Process Chemistry Scale-Up for GMP Intermediate Manufacturing

Contract manufacturing organizations (CMOs) seeking to produce GMP-grade intermediates for JAK1 inhibitor clinical supply chains can leverage the established continuous-flow synthetic route and the procurement of bulk (R)-2-(4-methylpiperazin-1-yl)propanoic acid hydrochloride as the key starting material. The validated process achieving >99.5% e.p. on an 80 kg scale [3] provides a regulatory-compliant foundation for chemistry, manufacturing, and controls (CMC) filings, reducing the need for additional process development and minimizing the risk of ANDA/NDA deficiencies related to starting material quality.

Quote Request

Request a Quote for (R)-2-(4-methylpiperazin-1-yl)propanoic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.